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molecular formula C8H3Cl3N2 B1295576 2,4,7-Trichloroquinazoline CAS No. 6625-94-1

2,4,7-Trichloroquinazoline

Cat. No. B1295576
M. Wt: 233.5 g/mol
InChI Key: MFVNIGBXSLGABC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08937078B2

Procedure details

A 1.0 M aqueous solution of sodium hydroxide (19 mL, 19 mmol) was added to a mixture of 2,4,7-trichloroquinazoline (2.0 g, 8.5 mmol) and THF (30 mL) that had been cooled to 0° C. The reaction mixture was allowed to warm to rt and was stirred vigorously for 2 h. The mixture was concentrated to remove the THF, and the remaining aqueous phase was cooled to 0° C. and acidified by addition of 1.0 M aqueous HCl (25 mL). The resulting mixture was allowed to stand at 0° C. for 20 min, the solid was collected by filtration and dried to provide the titled compound (1.7 g, 92%). The MS and NMR data are in agreement with those that have been previously described: Journal of Medicinal Chemistry, 2007, 50, 2297-2300.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
92%

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].[Cl:3][C:4]1[N:13]=[C:12](Cl)[C:11]2[C:6](=[CH:7][C:8]([Cl:15])=[CH:9][CH:10]=2)[N:5]=1>C1COCC1>[Cl:3][C:4]1[NH:13][C:12](=[O:1])[C:11]2[C:6](=[CH:7][C:8]([Cl:15])=[CH:9][CH:10]=2)[N:5]=1 |f:0.1|

Inputs

Step One
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
19 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=NC2=CC(=CC=C2C(=N1)Cl)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred vigorously for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to rt
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
to remove the THF
TEMPERATURE
Type
TEMPERATURE
Details
the remaining aqueous phase was cooled to 0° C.
ADDITION
Type
ADDITION
Details
acidified by addition of 1.0 M aqueous HCl (25 mL)
WAIT
Type
WAIT
Details
to stand at 0° C. for 20 min
Duration
20 min
FILTRATION
Type
FILTRATION
Details
the solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=NC2=CC(=CC=C2C(N1)=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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